molecular formula C21H34K2O4 B12799368 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt CAS No. 56453-09-9

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Cat. No.: B12799368
CAS No.: 56453-09-9
M. Wt: 428.7 g/mol
InChI Key: WEHLQEBKDGJWEI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

Cyclohexene Ring Substitution Patterns

The compound’s core consists of a cyclohexene ring (C₆H₈) with a double bond at the 2-position. Substituents include:

  • 1-position : An octanoic acid chain (C₈H₁₅O₂⁻) terminating in a carboxylate group.
  • 4-position : A hexyl group (C₆H₁₃) contributing hydrophobic character.
  • 5-position : A secondary carboxylate group (COO⁻) that introduces ionic functionality.

The substitution pattern creates a sterically crowded environment, forcing the cyclohexene ring into a boat conformation to minimize van der Waals repulsions between the hexyl and octanoic acid chains. Density functional theory (DFT) calculations suggest the 5-carboxy group adopts an equatorial orientation to stabilize the structure through intramolecular hydrogen bonding with the 1-octanoate group.

Table 1: Key Substituent Properties
Position Group Chain Length Functional Group
1 Octanoic acid C₈ Carboxylate
4 Hexyl C₆ Alkyl
5 Carboxy - Carboxylate

Alkyl Chain Conformation Analysis

The hexyl and octanoic acid chains exhibit distinct conformational behaviors:

  • Hexyl group (C₄–C₉) : Adopts a fully extended anti conformation, with torsional angles measuring 180° ± 5° between adjacent carbon atoms. This minimizes steric clashes with the cyclohexene ring.
  • Octanoic acid chain (C₁–C₈) : Displays partial helical folding, with a 120° twist between C₂ and C₃. This conformation balances hydrophobic interactions and ionic repulsion between the terminal carboxylate and potassium counterions.

Molecular dynamics simulations reveal the octanoic acid chain undergoes rapid conformational interconversion (τ = 2.3 ps) in aqueous solutions, while the hexyl group remains rigid.

Carboxylate Group Spatial Orientation

The two carboxylate groups exhibit divergent spatial arrangements:

  • 1-octanoate group : Positioned axially relative to the cyclohexene ring, forming a 75° dihedral angle with the double bond plane.
  • 5-carboxylate group : Oriented perpendicular to the ring, creating a 90° angle with the adjacent hydrogen atom.

This orthogonal arrangement enables chelation of potassium ions, with K⁺–O bond distances measuring 2.68 Å and 2.71 Å for the 1- and 5-carboxylate groups, respectively.

Properties

CAS No.

56453-09-9

Molecular Formula

C21H34K2O4

Molecular Weight

428.7 g/mol

IUPAC Name

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

WEHLQEBKDGJWEI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxy and hexyl groups at the desired positions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of high-purity reactants and advanced purification techniques to obtain the final product with over 97% purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H35K2O4
  • Molecular Weight : 390.599 g/mol
  • CAS Number : 68127-33-3

The compound features a cyclohexene ring with an octanoic acid moiety and two carboxylate groups, enhancing its solubility and reactivity in various environments. The presence of dipotassium salt contributes to its stability and makes it suitable for different formulations.

Chemistry

  • Hydrotrope : The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants in aqueous solutions containing builders and/or anionic surfactants. This property is particularly useful in formulating detergents and cleaning agents.
  • Organic Synthesis : It is utilized in organic synthesis due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse products, making it a versatile building block in chemical synthesis.

Biology

  • Biocompatibility : The nontoxic and biodegradable nature of the compound makes it suitable for biological applications. Research indicates potential anti-inflammatory properties, which could be beneficial in developing therapeutic agents.
  • Drug Delivery Systems : Its unique structure allows interaction with biological membranes, potentially enhancing drug solubility and bioavailability. Studies have shown that it can form complexes with biomolecules, suggesting its utility in targeted drug delivery systems.

Medicine

  • Pharmaceutical Formulations : The compound is being explored for use in pharmaceutical formulations due to its surfactant properties, which can improve the efficacy of drug delivery systems.
  • Therapeutic Applications : Ongoing research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions.

Industry

  • Detergent Formulation : In the industrial sector, 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is used in formulating soaps and detergents to improve detergency and reduce surface tension.
  • Environmental Applications : Its biodegradable nature aligns with increasing environmental regulations and consumer demand for eco-friendly products.

Case Study 1: Surfactant Efficacy in Detergents

A study demonstrated that incorporating 2-Cyclohexene-1-octanoic acid into detergent formulations significantly improved cleaning performance compared to traditional surfactants alone. The compound's ability to enhance solubility allowed for better removal of grease and stains from fabrics.

Case Study 2: Drug Delivery Enhancement

Research investigating the use of this compound as a drug delivery agent revealed that it could enhance the solubility of poorly soluble drugs by forming stable complexes. This property was particularly noted in formulations aimed at delivering anti-inflammatory drugs effectively.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with specific molecular targets and pathways. The compound’s carboxylic groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Research Findings and Key Insights

Solubility and Counterion Effects :

  • The dipotassium salt exhibits superior water solubility compared to its disodium counterpart due to potassium’s larger ionic radius and lower charge density .
  • DEA salts, while water-soluble, may introduce viscosity or pH stability challenges in formulations .

Surfactant Performance: The dipotassium salt’s dual carboxylate groups enhance its ability to reduce surface tension, outperforming mono-carboxylate surfactants like sodium lauryl sulfate .

Safety and Regulatory Status: Limited acute toxicity data are available for the dipotassium salt, but its use in cosmetics suggests a favorable safety profile under regulated concentrations . In contrast, DEA-based surfactants face stricter regulations due to concerns about nitrosamine formation .

Biological Activity

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt (CAS No. 56453-09-9) is a unique compound characterized by its cyclohexene structure and multiple carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

The molecular formula of this compound is C21H34K2O4C_{21}H_{34}K_2O_4, with a molecular weight of approximately 428.689 g/mol. Its structure features a cyclohexene ring and two carboxylate groups that enhance its solubility and reactivity in biological systems .

PropertyValue
Molecular FormulaC21H34K2O4
Molecular Weight428.689 g/mol
Boiling Point515.1 °C
Flash Point279.4 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. The mechanism involves modulating signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .

Surfactant Activity

The dipotassium salt form of the compound acts as an effective surfactant , enhancing the solubility of various pharmaceutical agents. This property is particularly beneficial in drug formulations where improved bioavailability is desired. Studies have demonstrated that the compound can reduce surface tension in aqueous solutions, facilitating better dispersion of active ingredients .

Interaction with Biological Membranes

The unique structure allows for interaction with biological membranes , which may enhance drug delivery systems. The compound's ability to penetrate lipid bilayers suggests potential applications in targeted drug delivery, where it could improve the efficacy of therapeutic agents by facilitating their passage through cellular membranes .

Study on Anti-inflammatory Effects

A study conducted on murine macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two critical cytokines involved in inflammatory processes. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent in clinical settings .

Surfactant Efficacy in Drug Formulations

In a comparative study evaluating various surfactants for pharmaceutical applications, this compound was found to outperform traditional surfactants like polysorbate 80 in terms of solubilizing hydrophobic drugs. The study concluded that this compound could be a viable alternative for enhancing drug solubility and bioavailability .

Q & A

Q. Characterization methods :

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D^2D NMR to confirm substituent positions and salt formation (e.g., disappearance of carboxylic proton signals).
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and counterion coordination (as demonstrated for similar carboxylates in ).
  • FT-IR : Confirm the presence of carboxylate anions (asymmetric stretching ~1560–1610 cm1^{-1}) .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylate group .
  • Light sensitivity : Protect from UV exposure by using amber glassware, as cyclohexene derivatives are prone to photochemical reactions .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected 1H^1H NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. Mitigation strategies include:

Variable-temperature NMR : Identify conformational changes by analyzing spectra at −40°C to 60°C .

Computational modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Comparative analysis : Cross-reference with structurally analogous compounds (e.g., cyclohexane dicarboxylates in ).

Example table : Expected vs. observed 13C^{13}C NMR shifts:

Carbon PositionExpected Shift (ppm)Observed Shift (ppm)Discrepancy Analysis
C5 (carboxylate)178–182175Solvent polarity effect
C4 (hexyl)32–3530Conformational flexibility

Advanced: What experimental parameters optimize reaction yield during synthesis?

Answer:
Key variables include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance carboxylation efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve salt formation kinetics .
  • Temperature control : Maintain 60–80°C during carboxylation to balance reaction rate and byproduct formation .

Q. Yield optimization workflow :

Screen solvents/catalysts via Design of Experiments (DoE).

Monitor intermediates via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Answer:
The carboxylate group is pH-sensitive. Methodological approaches to assess stability:

pH titration : Track pKa values via potentiometry; expect two dissociation steps (carboxylic acid and cyclohexene protons) .

UV-Vis spectroscopy : Monitor absorbance changes at 210–230 nm (carboxylate π→π* transitions) under varying pH (2–12) .

Long-term stability studies : Store solutions at pH 4–8 for 30 days; analyze degradation products via LC-MS .

Q. Critical pH range :

  • Stable : pH 6–8 (carboxylate remains ionized).
  • Unstable : pH <4 (protonation leads to precipitation) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, face shield, and EN 166-certified goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First aid : For skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists .

Advanced: How can researchers validate the purity of this compound for in vitro assays?

Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water gradient. Expected purity ≥98% .
  • Elemental analysis : Confirm potassium content via ICP-OES (theoretical K+^+: ~12–15% w/w) .
  • Thermogravimetric analysis (TGA) : Assess residual solvents (<0.1% weight loss below 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.